molecular formula C8H4BrFS B1627440 2-Bromo-5-fluoro-1-benzothiophene CAS No. 227802-37-1

2-Bromo-5-fluoro-1-benzothiophene

Cat. No.: B1627440
CAS No.: 227802-37-1
M. Wt: 231.09 g/mol
InChI Key: NCMKVFIAROIKQN-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-1-benzothiophene is a heterocyclic compound that contains both bromine and fluorine atoms attached to a benzothiophene ring. Benzothiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique structural and electronic properties .

Preparation Methods

The synthesis of 2-Bromo-5-fluoro-1-benzothiophene can be achieved through various synthetic routes. One common method involves the bromination of 5-fluoro-1-benzothiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Bromo-5-fluoro-1-benzothiophene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted benzothiophenes, while oxidation reactions can produce sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-1-benzothiophene depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or ion channels. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved biological activity .

Comparison with Similar Compounds

2-Bromo-5-fluoro-1-benzothiophene can be compared with other benzothiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-bromo-5-fluoro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFS/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMKVFIAROIKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594231
Record name 2-Bromo-5-fluoro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227802-37-1
Record name 2-Bromo-5-fluoro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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